1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(4-(trifluoromethyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(4-(trifluoromethyl)phenyl)- is a heterocyclic compound that has garnered significant interest due to its diverse biological and pharmaceutical applications. This compound is part of the benzimidazole family, which is known for its wide range of biological activities, including antiviral, anticancer, and antimicrobial properties .
Preparation Methods
The synthesis of 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(4-(trifluoromethyl)phenyl)- can be achieved through various methods. One efficient approach involves a visible-light-mediated one-pot synthesis in aqueous ethanol. This method utilizes 1,2-phenylenediamines, aromatic aldehydes, and 2-mercaptoacetic acid under visible light irradiation to form the desired compound. The reaction is performed at room temperature using a simple household compact fluorescent lamp, which generates C–S and C–N bonds through radical intermediates . This method is advantageous due to its lower cost, operational simplicity, and high yield under mild reaction conditions.
Chemical Reactions Analysis
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(4-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve halogenation or alkylation, leading to the formation of different derivatives. The major products formed from these reactions depend on the specific reagents and conditions used, but they typically include modified thiazolo[3,4-a]benzimidazole derivatives with altered functional groups .
Scientific Research Applications
This compound has numerous scientific research applications across various fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in certain reactions.
Biology: It exhibits significant antiviral and antimicrobial activities, making it a potential candidate for the development of new drugs.
Medicine: Its anticancer properties are being explored for the treatment of various cancers. Additionally, it has shown promise as an anti-inflammatory and analgesic agent.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(4-(trifluoromethyl)phenyl)- involves its interaction with various molecular targets and pathways. It acts by inhibiting specific enzymes or receptors, leading to the disruption of critical biological processes. For example, its antiviral activity is attributed to its ability to inhibit viral replication by targeting viral enzymes. Similarly, its anticancer effects are due to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(4-(trifluoromethyl)phenyl)- can be compared with other similar compounds, such as benzimidazole derivatives and other thiazole-containing compounds. While these compounds share some common properties, 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(4-(trifluoromethyl)phenyl)- is unique due to its specific trifluoromethylphenyl group, which enhances its biological activity and stability. Similar compounds include:
- Benzimidazole
- Thiazole
- 1H,3H-Thiazolo[3,4-a]benzimidazole derivatives with different substituents .
Properties
CAS No. |
136995-02-3 |
---|---|
Molecular Formula |
C16H11F3N2S |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole |
InChI |
InChI=1S/C16H11F3N2S/c17-16(18,19)11-7-5-10(6-8-11)15-21-13-4-2-1-3-12(13)20-14(21)9-22-15/h1-8,15H,9H2 |
InChI Key |
MYYGTKQABBLHEM-UHFFFAOYSA-N |
SMILES |
C1C2=NC3=CC=CC=C3N2C(S1)C4=CC=C(C=C4)C(F)(F)F |
Canonical SMILES |
C1C2=NC3=CC=CC=C3N2C(S1)C4=CC=C(C=C4)C(F)(F)F |
Synonyms |
1H,3H-Thiazolo[3,4-a]benzimidazole, 1-[4-(trifluoromethyl)phenyl]- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.